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Core Focus: This document provides an in-depth examination of Poly(ADP-ribose) Polymerase
7 (PARP7), a mono-ADP-ribosyltransferase, and its critical function as a negative regulator of
the innate immune response to viral infections. We will explore its mechanism of action, its role
in specific viral contexts, and the therapeutic potential of its inhibition.

Introduction: PARP7 and Mono-ADP-Ribosylation
(MARYylation)

The Poly(ADP-ribose) Polymerase (PARP) superfamily consists of enzymes that catalyze the
transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) onto target
proteins.[1][2] While some PARPs create long chains of poly-ADP-ribose (PARylation), PARP7
is a mono-ADP-ribosyltransferase (MART) that attaches a single ADP-ribose moiety to its
substrates.[3][4] This post-translational modification, known as mono-ADP-ribosylation
(MARYylation), alters the function, stability, or interaction of target proteins, thereby influencing a
variety of cellular pathways.[3]

PARP7, also known as TCDD-inducible poly(ADP-ribose) polymerase (TIPARP), is a crucial
regulator of innate immune signaling. Its expression is often induced by viral infections,
including those caused by coronaviruses and influenza. Emerging evidence has firmly
established PARP7 as a key negative regulator of the type I interferon (IFN-I) response, a
fundamental arm of the host's antiviral defense system.
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The Innate Antiviral Response: A Brief Overview

The innate immune system relies on pattern recognition receptors (PRRSs) to detect pathogen-
associated molecular patterns (PAMPS), such as viral nucleic acids. Two central pathways for
detecting viral DNA and RNA are:

e CGAS-STING Pathway (Cytosolic DNA): Cyclic GMP-AMP synthase (cGAS) binds to
cytosolic DNA, catalyzing the production of cGAMP. cGAMP then activates the stimulator of
interferon genes (STING) protein located on the endoplasmic reticulum.

* RIG-I-MAVS Pathway (Cytosolic RNA): Retinoic acid-inducible gene | (RIG-1) and related
sensors detect viral RNA in the cytoplasm. Upon activation, they signal through the
mitochondrial antiviral-signaling protein (MAVS).

Both pathways converge on the activation of TANK-binding kinase 1 (TBK1). Activated TBK1
phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to its
dimerization, nuclear translocation, and the subsequent transcription of type | interferons (IFN-
a/B). Secreted IFN-I then acts in an autocrine and paracrine manner to induce the expression
of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.
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PARP7's Mechanism of Action: Suppressing the
IFN-I Response

PARP7 acts as a brake on the innate immune system by intervening at critical steps in the IFN-
| signaling cascade. Its inhibitory functions are dependent on its catalytic MARYylation activity.

3.1 Direct Inhibition of TBK1: The primary mechanism of PARP7-mediated immunosuppression
is the direct inhibition of TBK1. PARP7 physically interacts with TBK1 and MARylates it. This
post-translational modification prevents TBK1's autophosphorylation, thereby blocking its
activation and halting all downstream signaling to IRF3. Consequently, the production of IFN-I
is significantly impaired.

3.2 Interference with IRF3 Holocomplex: Beyond TBK1, studies have revealed that PARP7 can
also inhibit signaling downstream of TBK1. Mechanistically, PARP7 interacts with IRF3 via its
catalytic domain and disrupts the formation of the IRF3:CBP/p300 transcriptional holocomplex,
which is essential for IFN-I gene transcription. This provides a secondary layer of suppression,
ensuring a robust shutdown of the interferon response.

3.3 The Aryl Hydrocarbon Receptor (AHR) Axis: PARP7 expression is regulated by the ligand-
induced transcription factor Aryl Hydrocarbon Receptor (AHR). Activation of AHR, for instance
by tryptophan metabolites during inflammation, can upregulate PARP7, which in turn
suppresses the IFN-I response. This creates a feedback loop where inflammatory signals can
actively dampen antiviral immunity through a PARP7-dependent mechanism.
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Role of PARP7 in Specific Viral Infections
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PARP7's role as a pro-viral factor has been observed across multiple virus families. By
suppressing the host's primary defense mechanism, PARP7 creates a more permissive
environment for viral replication.

o Coronaviruses (SARS-CoV-2, MHV): Infection with coronaviruses leads to a striking
upregulation of multiple MARYylating PARPs, including PARP7. Studies with mouse hepatitis
virus (MHV) show that PARP7 functions as a pro-viral factor; its knockdown reduces viral
replication and increases IFN expression. This suggests that coronaviruses may exploit the
AHR-PARP7 axis to suppress the host's innate immune response.

 Influenza Virus: PARP7 has been reported to have both pro- and anti-viral functions during
influenza A virus infection. While it can increase viral replication by reducing type | interferon
signaling, other studies report that it can also antagonize infection, highlighting a complex,
context-dependent role.

o Other RNA Viruses (VSV, SINV): In models using Vesicular Stomatitis Virus (VSV), inhibition
of PARP7 suppresses viral replication efficiency. For Sindbis virus (SINV), PARP7 has been
shown to bind viral RNA and promote its degradation via the exosome complex, suggesting
a more direct antiviral role in certain contexts.

Therapeutic Implications: PARP7 Inhibition

Given its role as a key suppressor of antiviral immunity, PARP7 has emerged as a promising
therapeutic target. The inhibition of PARP7's catalytic activity can restore the type | IFN
response, enhancing the host's ability to fight infections and cancer.

5.1 RBN-2397 (Atamparib): A Clinical-Stage PARP7 Inhibitor RBN-2397 is a potent and
selective small-molecule inhibitor of PARP7 that has entered clinical development. By binding
to the NAD+-binding pocket, it inhibits PARP7's MARylation activity.

 Antiviral Activity: In macrophages, RBN-2397 augments IFN-I production by elevating RIG-I
and STING signaling. This leads to increased TBK1 phosphorylation, suppression of viral
replication (e.g., VSV), and amplified expression of ISGs.

e Anti-Tumor Activity: In oncology, RBN-2397 restores the IFN-I response in tumor cells,
leading to tumor regression and the induction of adaptive immune memory. This effect is
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dependent on inducing IFN signaling within the tumor cells, making them more visible to the
immune system.

Quantitative Data Summary

The following tables summarize key quantitative findings related to PARP7 and its inhibition.

Table 1: Potency of PARP7 Inhibitors

Compound Target Assay Type IC50 Citation(s)
Probe
RBN-2397 PARP7 . <3 nM
Displacement
NanoBRET
RBN-2397 PARP7 ~1 nM
Cellular Assay
Biochemical
KMR-206 PARP7 7.6 nM
Inhibition

| (S)-XY-05 | PARP7 | Biochemical Inhibition | 4.5 nM | |

Table 2: Effects of PARP7 Modulation on Viral and Immune Responses | Model System |
Modulation | Key Finding | Effect Size | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Macrophages
(BMDM) | RBN-2397 Treatment + VSV Infection | Suppressed viral replication | Significant
reduction | | | Macrophages (BMDM) | RBN-2397 Treatment + Poly(l:C) | Increased IFN-3
production | Significant increase | | | A549, NHBE, Calu-3 cells | SARS-CoV-2 Infection |
Upregulation of PARP7 mRNA | >4-fold in Calu-3 | | | BMDMs | MHV Infection | Knockdown of
PARP7 | Reduced viral replication | Significant reduction | | | MEF cells | Knockout of PARP7 +
3pRNA/cGAMP | Increased IFN-3 expression | Synergistic induction | |

Key Experimental Protocols

This section details the methodologies for cornerstone experiments used to investigate
PARP7's function.

6.1 Western Blotting for IFN Pathway Activation This technique is used to measure the
phosphorylation status of key signaling proteins like TBK1 and STAT1, which indicates pathway
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activation.

e Protocol:

[¢]

Cell Treatment: Culture cells (e.g., RAW264.7 macrophages) and treat with a PARP7
inhibitor (e.g., RBN-2397) or DMSO control for a specified time.

Stimulation: Stimulate cells with a PAMP mimic (e.qg., poly(l:C) for RIG-I, cGAMP for
STING) or infect with a virus for various time points.

Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and
phosphatase inhibitors.

Quantification: Determine protein concentration using a BCA assay.

Electrophoresis & Transfer: Separate 20-40 ug of protein lysate on an SDS-PAGE gel and
transfer to a PVDF membrane.

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST
for 1 hour. Incubate with primary antibodies (e.g., anti-pTBK1, anti-TBK1, anti-pSTAT1,
anti-STAT1) overnight at 4°C.

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence
(ECL) substrate and an imaging system.

6.2 In Vitro PARP7 Activity Assay This assay measures the enzymatic activity of PARP7 and is

used for screening inhibitors. Commercial kits are widely available.

e Protocol (Chemiluminescent Assay Principle):

o

o

Coating: A 96-well plate is pre-coated with histone proteins, which serve as a substrate for
MARylation.

Enzyme Reaction: Recombinant PARP7 enzyme is added to the wells along with a
biotinylated NAD+ substrate mixture and the test compound (inhibitor). The reaction is
incubated to allow MARylation to occur.
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o Detection: Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose now
attached to the histones.

o Signal Generation: An ECL substrate is added. The HRP catalyzes a reaction that
produces light.

o Measurement: The chemiluminescent signal, which is proportional to PARP7 activity, is
measured using a luminometer. A decrease in signal in the presence of a test compound
indicates inhibition.

6.3 Viral Plaque Assay This assay quantifies the number of infectious viral particles (plague-
forming units, PFU) in a sample, allowing for the assessment of how PARP7 inhibition affects

viral replication.
e Protocol:

o Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero cells for VSV) in 6-well
plates and grow to confluence.

o Sample Preparation: Prepare 10-fold serial dilutions of the virus-containing supernatant
collected from experimental cultures.

o Infection: Remove media from the cell monolayer and infect with 100-200 pL of each viral
dilution for 1 hour, allowing the virus to adsorb.

o Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 2%
methylcellulose or agar in DMEM) to restrict viral spread to adjacent cells.

o Incubation: Incubate the plates for 2-5 days until plaques (zones of cell death) are visible.

o Visualization & Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1%
crystal violet. Count the number of plaques to calculate the viral titer (PFU/mL).
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Conclusion and Future Directions

PARP7 is a pivotal negative regulator of the type | interferon response. By MARYylating and
inactivating key signaling components such as TBK1, it effectively dampens the host's primary
antiviral defense, a mechanism that is exploited by various viruses to promote their replication.

The development of potent and selective PARP7 inhibitors like RBN-2397 represents a
promising host-targeted therapeutic strategy. By "releasing the brakes" on the innate immune
system, these inhibitors can restore a robust antiviral state. This approach holds potential not
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only for treating viral infections but also for immuno-oncology, where reactivating IFN signaling
in the tumor microenvironment is a key goal.

Future research should focus on:

e ldentifying the full spectrum of PARP7 substrates within the immune signaling network to
further elucidate its regulatory roles.

 Investigating the efficacy of PARP7 inhibitors against a broader range of clinically relevant
viruses, including emerging pathogens.

» Exploring combination therapies, such as pairing PARP7 inhibitors with direct-acting
antivirals or immune checkpoint inhibitors, to achieve synergistic effects.

Understanding the intricate role of PARP7 in the host-virus conflict continues to open new
avenues for therapeutic intervention, with the potential to significantly impact the treatment of
viral diseases and cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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